molecular formula C20H17ClN4O2 B11697654 2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11697654
M. Wt: 380.8 g/mol
InChI Key: GZHSNZIIKIMAKU-FOKLQQMPSA-N
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Description

2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a furan ring, a pyridine ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves the condensation of 5-(4-chlorophenyl)furan-2-carbaldehyde with 2-hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted furan or pyridine compounds.

Scientific Research Applications

2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-methylpyridine-3-carbonitrile: Similar structure but lacks the methoxymethyl group.

    2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(ethoxymethyl)-6-methylpyridine-3-carbonitrile: Similar structure with an ethoxymethyl group instead of methoxymethyl.

Uniqueness

The presence of the methoxymethyl group in 2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile imparts unique chemical and physical properties, such as increased solubility and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H17ClN4O2

Molecular Weight

380.8 g/mol

IUPAC Name

2-[(2E)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C20H17ClN4O2/c1-13-9-15(12-26-2)18(10-22)20(24-13)25-23-11-17-7-8-19(27-17)14-3-5-16(21)6-4-14/h3-9,11H,12H2,1-2H3,(H,24,25)/b23-11+

InChI Key

GZHSNZIIKIMAKU-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=N1)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N)COC

Origin of Product

United States

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